Aripiprazole Related Compound B

Übersicht

Beschreibung

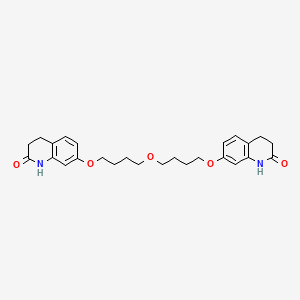

The compound 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) , also known by its Unique Ingredient Identifier (UNII) D9ZEV5PJY5 , is a chemical substance with the molecular formula C26H32N2O5 and a molecular weight of 452.54 g/mol . This compound is characterized by its unique structure, which includes two quinolinone moieties connected by an oxybis(butane) linker.

Vorbereitungsmethoden

The synthesis of 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) typically involves the following steps:

Formation of the Quinolinone Moieties: The quinolinone units are synthesized through a series of reactions starting from aniline derivatives. These reactions often involve cyclization and oxidation steps.

Linking the Quinolinone Units: The two quinolinone units are then connected via an oxybis(butane) linker. This step usually involves nucleophilic substitution reactions where the quinolinone units are reacted with a butane derivative containing leaving groups.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, while ensuring the safety and environmental compliance of the process.

Analyse Chemischer Reaktionen

7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone units to their corresponding hydroquinoline forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacological Studies

Aripiprazole Related Compound B has been utilized in various pharmacological studies to understand its effects on neurotransmitter systems. The compound's ability to modulate dopamine and serotonin pathways makes it a valuable tool in researching psychotic disorders. Studies have shown that compounds related to aripiprazole can help elucidate the mechanisms underlying antipsychotic efficacy and side effects .

2. Clinical Trials

Clinical trials involving aripiprazole often reference its related compounds to assess safety, efficacy, and tolerability. For instance, a recent study explored the combination of repetitive transcranial magnetic stimulation (rTMS) with aripiprazole and sodium valproate in treating rapid cycling bipolar disorder. The findings indicated significant improvements in mood stabilization when these therapies were combined .

3. Drug Development

The synthesis of this compound has implications for drug development, particularly in creating new formulations that minimize side effects while maximizing therapeutic benefits. Its structural characteristics are being studied to develop derivatives that may offer improved pharmacokinetic profiles or reduced adverse effects compared to existing antipsychotics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Studies | Investigating neurotransmitter modulation | Enhanced understanding of dopamine and serotonin interactions |

| Clinical Trials | Combination therapies with rTMS | Significant mood stabilization in bipolar disorder patients |

| Drug Development | Synthesis of derivatives for improved efficacy | Potential for reduced side effects compared to traditional antipsychotics |

Case Studies

Case Study 1: rTMS with Aripiprazole

A notable case involved a patient with a 17-year history of rapid cycling bipolar disorder treated with rTMS alongside aripiprazole and sodium valproate. The treatment resulted in marked improvement in mood stability, demonstrating the potential for synergistic effects when combining neuromodulation techniques with pharmacotherapy .

Case Study 2: Efficacy in Schizophrenia

Research comparing aripiprazole to typical antipsychotics highlighted its superior tolerability profile, which is crucial for long-term management of schizophrenia. Patients exhibited fewer extrapyramidal symptoms, making aripiprazole a preferred option in clinical settings .

Wirkmechanismus

The mechanism of action of 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound’s quinolinone units can interact with various enzymes and receptors, modulating their activity. The oxybis(butane) linker provides flexibility and allows the compound to adopt different conformations, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): can be compared with other similar compounds, such as:

7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): analogs with different linkers.

Quinolinone derivatives: with varying substituents on the quinolinone ring.

Bisquinolinone compounds: with different connecting linkers.

Biologische Aktivität

Aripiprazole Related Compound B (ARC-B) is a derivative of aripiprazole, an atypical antipsychotic known for its unique pharmacological profile. This article explores the biological activity of ARC-B, focusing on its mechanism of action, receptor interactions, pharmacokinetics, and therapeutic implications.

ARC-B shares similarities with aripiprazole in its mechanism of action. Both compounds act as partial agonists at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while antagonizing 5-HT2A receptors. This dual action allows them to modulate dopaminergic and serotonergic neurotransmission adaptively, depending on the endogenous levels of these neurotransmitters.

Key Mechanisms:

- Dopamine D2 Receptor Modulation : ARC-B can act as a partial agonist or antagonist depending on the dopamine concentration in the synaptic cleft. This property is crucial for minimizing the risk of extrapyramidal side effects commonly associated with typical antipsychotics .

- Serotonin Receptor Interaction : The compound’s interaction with serotonin receptors contributes to its efficacy in treating mood disorders and schizophrenia, providing a broader therapeutic profile compared to traditional antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of ARC-B is influenced by its metabolism primarily through cytochrome P450 enzymes CYP3A4 and CYP2D6. Similar to aripiprazole, ARC-B exhibits high plasma protein binding (>99%), predominantly to human serum albumin (HSA). This extensive binding affects its bioavailability and distribution within the body .

| Parameter | Value |

|---|---|

| Protein Binding | >99% bound to HSA |

| Metabolism | CYP3A4 and CYP2D6 |

| Major Metabolite | Dehydroaripiprazole |

Biological Activity Studies

Research studies have evaluated the biological activity of ARC-B through various in vitro and in vivo models. These studies highlight its potential therapeutic benefits and safety profile.

Case Studies:

- Efficacy in Schizophrenia : A randomized controlled trial compared ARC-B with typical antipsychotics in patients with schizophrenia. Results indicated that ARC-B had a comparable efficacy but significantly lower incidence of akathisia and hyperprolactinemia .

- Long-Term Tolerability : In a long-term study involving patients transitioning from other antipsychotics to ARC-B, participants reported improved tolerability with fewer side effects such as weight gain and metabolic syndrome compared to traditional treatments .

Comparative Analysis

The following table summarizes the key differences between aripiprazole and typical antipsychotics regarding their biological activity:

| Characteristic | Aripiprazole/ARC-B | Typical Antipsychotics |

|---|---|---|

| Receptor Activity | Partial agonist | Full antagonist |

| Extrapyramidal Symptoms Risk | Lower | Higher |

| Hyperprolactinemia Risk | Lower | Higher |

| Weight Gain Risk | Lower | Higher |

Eigenschaften

IUPAC Name |

7-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c29-25-11-7-19-5-9-21(17-23(19)27-25)32-15-3-1-13-31-14-2-4-16-33-22-10-6-20-8-12-26(30)28-24(20)18-22/h5-6,9-10,17-18H,1-4,7-8,11-16H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPKMXWZSADJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424858-02-5 | |

| Record name | 7,7'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424858025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7'-((OXYBIS(BUTANE-4,1-DIYL))BIS(OXY))BIS(3,4-DIHYDROQUINOLIN-2(1H)-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9ZEV5PJY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.